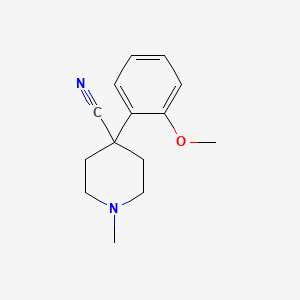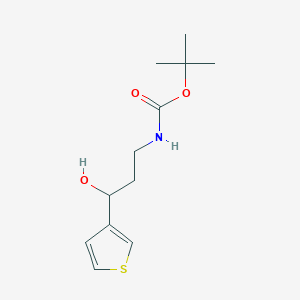
N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of hydrazinyl, morpholinyl, and ethyl groups attached to the triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple stepsThe reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction time, and improve yield and purity . This method involves the use of a multimode reactor, which allows for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or morpholinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The compound’s hydrazinyl group can form reactive intermediates that disrupt bacterial cell walls or inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
1,3,5-triazine aminobenzoic acid derivatives: Studied for their antimicrobial properties.
Uniqueness
N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, provides a versatile site for further chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17N7O |
|---|---|
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H17N7O/c1-2-11-7-12-8(15-10)14-9(13-7)16-3-5-17-6-4-16/h2-6,10H2,1H3,(H2,11,12,13,14,15) |
Clé InChI |
DHBVRQVHXJBMDQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)N2CCOCC2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


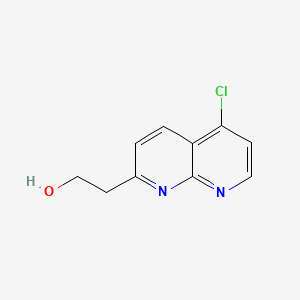
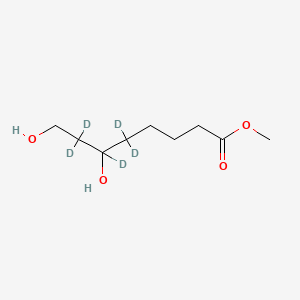

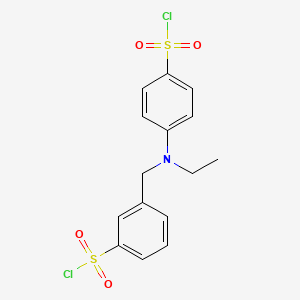

![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
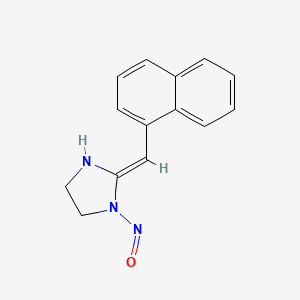

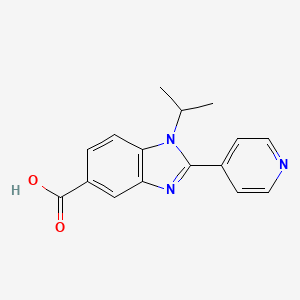
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)


